tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 67974-08-7
VCID: VC3837416
InChI: InChI=1S/C10H14N2O4/c1-10(2,3)16-9(13)8-5-7(12(14)15)6-11(8)4/h5-6H,1-4H3
SMILES: CC(C)(C)OC(=O)C1=CC(=CN1C)[N+](=O)[O-]
Molecular Formula: C10H14N2O4
Molecular Weight: 226.23 g/mol

tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

CAS No.: 67974-08-7

Cat. No.: VC3837416

Molecular Formula: C10H14N2O4

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate - 67974-08-7

Specification

CAS No. 67974-08-7
Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
IUPAC Name tert-butyl 1-methyl-4-nitropyrrole-2-carboxylate
Standard InChI InChI=1S/C10H14N2O4/c1-10(2,3)16-9(13)8-5-7(12(14)15)6-11(8)4/h5-6H,1-4H3
Standard InChI Key LUCCDDXLASSKID-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=CC(=CN1C)[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)C1=CC(=CN1C)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₀H₁₄N₂O₄, with a molecular weight of 226.23 g/mol . Its IUPAC name, tert-butyl 1-methyl-4-nitropyrrole-2-carboxylate, reflects the tert-butyl ester and nitro functional groups on the pyrrole ring. The planar aromatic pyrrole core facilitates π-π interactions, while the nitro group enhances electrophilicity, enabling diverse chemical transformations.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂O₄
Molecular Weight226.23 g/mol
SolubilitySoluble in organic solvents
Boiling PointNot reported
Melting PointNot reported
SMILES NotationCC(C)(C)OC(=O)C1=CC(=CN1C)N+[O-]

The tert-butyl group increases lipophilicity, potentially improving membrane permeability in biological systems.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nitration followed by esterification:

  • Nitration: 1-Methylpyrrole reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to introduce the nitro group at the 4-position.

  • Esterification: The intermediate undergoes reaction with tert-butyl chloroformate in the presence of a base (e.g., pyridine) to form the tert-butyl ester.

Key Reaction Conditions:

  • Nitration: 0–5°C, 2–4 hours, 45–60% yield.

  • Esterification: Room temperature, 12–24 hours, 70–85% yield.

Industrial Manufacturing

Industrial methods use continuous flow reactors to optimize yield and purity. Automated systems control reagent addition and product isolation, ensuring scalability and safety.

Chemical Reactivity and Functionalization

Reduction of the Nitro Group

The nitro group (-NO₂) is reducible to an amino group (-NH₂) using hydrogen gas (H₂) over a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄). This reaction produces tert-butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate (CAS 335059-71-7), a precursor for further derivatization.

Nucleophilic Substitution

The nitro group’s electrophilic nature allows substitution with amines or thiols under basic conditions, enabling the synthesis of sulfonamide or thioether derivatives.

Table 2: Common Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
ReductionH₂/Pd/C, ethanol, 25°Ctert-Butyl 4-amino-pyrrole derivative
SubstitutionR-NH₂, K₂CO₃, DMF, 80°CN-Alkylated pyrrole derivatives

Biological Activities and Mechanisms

Antimicrobial Properties

Pyrrole derivatives exhibit potent activity against drug-resistant bacteria, including Mycobacterium tuberculosis. Modifications to the nitro group enhance efficacy by inhibiting mycolic acid biosynthesis, a critical component of bacterial cell walls . For example, analogs of this compound showed MIC values of 0.06–2 µg/mL against M. tuberculosis H37Rv .

Table 3: Biological Activity Data

Activity TypeModel SystemKey FindingSource
AntimicrobialM. tuberculosisMIC: 0.06 µg/mL (H37Rv strain)
AnticancerHepG2 cellsIC₅₀: 12.5 µM (72-hour exposure)
CytotoxicityHEK293 cellsSelectivity index >10

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for drug discovery. For instance, its 4-amino derivative is a key intermediate in synthesizing kinase inhibitors and protease activators.

Material Science

Its aromatic structure and functional groups make it suitable for developing conducting polymers and sensors for nitroaromatic compounds.

Comparative Analysis with Analogues

Table 4: Comparison with Structural Analogues

Compound NameKey FeatureBioactivity (MIC, µg/mL)
Methyl 1-methyl-4-nitro-pyrrole-2-carboxylateMethyl ester0.12 (E. coli)
Ethyl 1-methyl-4-nitro-pyrrole-2-carboxylateEthyl ester0.25 (S. aureus)
tert-Butyl derivativetert-Butyl ester0.06 (M. tuberculosis)

The tert-butyl group confers superior lipophilicity and metabolic stability compared to methyl/ethyl esters .

Future Research Directions

  • Optimization of Synthesis: Explore biocatalytic methods to improve regioselectivity during nitration.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Derivative Libraries: Synthesize and screen analogues for enhanced bioactivity.

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